molecular formula C13H17ClN2O2 B2385249 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide CAS No. 2411253-52-4

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide

Cat. No.: B2385249
CAS No.: 2411253-52-4
M. Wt: 268.74
InChI Key: YVCISZHFYZZODX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that has been used in various chemical reactions and biological assays.

Mechanism of Action

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide generates singlet oxygen through a photochemical reaction. When exposed to light, this compound absorbs energy and undergoes a transition to an excited state. In this excited state, this compound can react with molecular oxygen to form singlet oxygen. Singlet oxygen can then react with various biomolecules such as proteins, lipids, and DNA, leading to oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative damage in cells, leading to cell death. This compound has also been shown to induce apoptosis, a programmed cell death mechanism that is important in the development and maintenance of tissues. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a potent oxidant that can be used in various chemical reactions and biological assays. This compound is easy to synthesize and can be obtained in high yield. However, this compound is highly reactive and can be hazardous if not handled properly. This compound should be stored in a cool, dry place away from light and air.

Future Directions

There are several future directions for research involving 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide. One direction is the development of new photosensitizers for photodynamic therapy. This compound has shown promise in killing cancer cells, but it is not specific to cancer cells and can also damage healthy cells. Developing new photosensitizers that are more selective for cancer cells could improve the effectiveness and safety of photodynamic therapy. Another direction is the study of oxidative stress in cells. This compound can be used as a tool to study oxidative stress in cells and to identify new targets for therapeutic intervention. Finally, this compound can be used in the synthesis of new organic compounds with potential biological activity.

Synthesis Methods

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be synthesized using a simple one-pot reaction between 2-pyridinecarboxaldehyde, chloroacetyl chloride, and hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification using column chromatography.

Scientific Research Applications

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been widely used in scientific research due to its ability to generate singlet oxygen, a highly reactive form of oxygen that can react with various biomolecules. This compound has been used in photodynamic therapy, a medical treatment that involves the use of light and a photosensitizer to kill cancer cells. This compound has also been used in the synthesis of various organic compounds and in the study of oxidative stress in cells.

Properties

IUPAC Name

2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCISZHFYZZODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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